amino}-3-nitrobenzoic acid CAS No. 138992-72-0](/img/structure/B14280224.png)
5-Bromo-2-{[(2-chlorophenyl)methyl](pentyl)amino}-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoic acid derivative, followed by bromination and subsequent substitution reactions to introduce the chlorophenyl and pentylamino groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid include:
5-Bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the nitro and amino groups.
2-Amino-5-bromobenzoic acid: Contains the amino and bromine groups but lacks the chlorophenyl and pentyl groups.
The uniqueness of 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
138992-72-0 |
|---|---|
Molekularformel |
C19H20BrClN2O4 |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
5-bromo-2-[(2-chlorophenyl)methyl-pentylamino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C19H20BrClN2O4/c1-2-3-6-9-22(12-13-7-4-5-8-16(13)21)18-15(19(24)25)10-14(20)11-17(18)23(26)27/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3,(H,24,25) |
InChI-Schlüssel |
XVOWTSMAZJUCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC1=CC=CC=C1Cl)C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


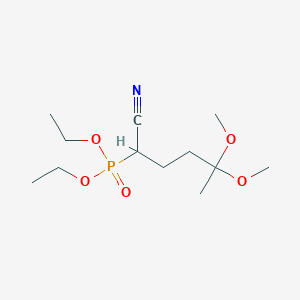
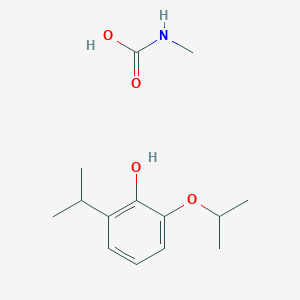

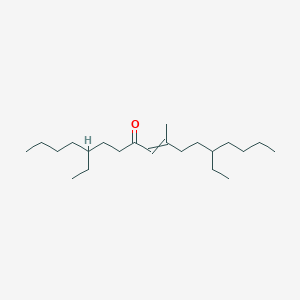
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
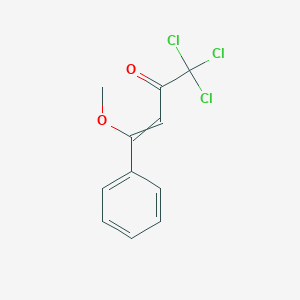
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)

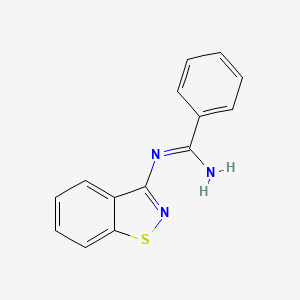
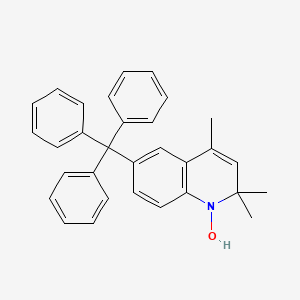
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
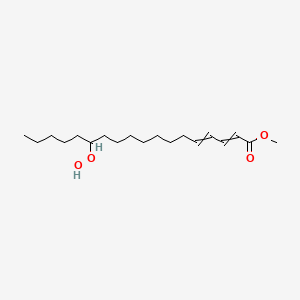
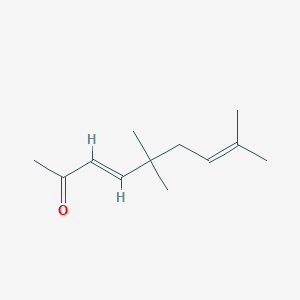
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
